2-(4-methoxybenzyl)-1H-benzimidazole

Overview

Description

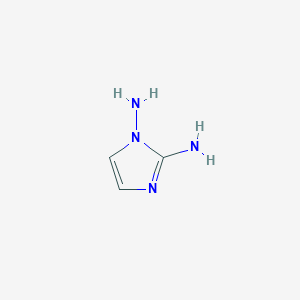

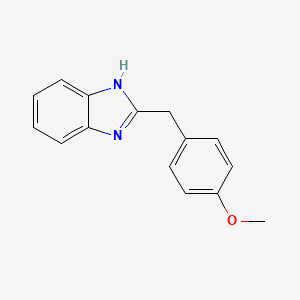

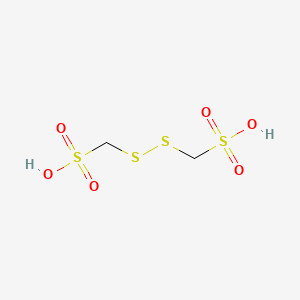

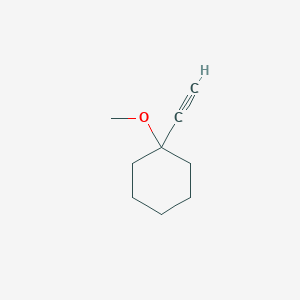

The compound “2-(4-methoxybenzyl)-1H-benzimidazole” contains a benzimidazole core, which is a fused benzene and imidazole ring. It also has a methoxybenzyl group attached to it. Benzimidazole derivatives have been widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-(4-methoxybenzyl)-1H-benzimidazole” would consist of a benzimidazole core with a methoxybenzyl group attached at the 2-position. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the positions ortho to them. The methoxybenzyl group could potentially be modified via reactions at the methoxy or the benzyl positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxybenzyl)-1H-benzimidazole” would depend on its specific structure. Benzimidazoles are generally stable compounds. The presence of the methoxybenzyl group could influence properties like solubility and reactivity .Scientific Research Applications

Antibacterial and Cytotoxicity Studies

- Synthesis and Antibacterial Studies : The synthesis of p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes from 1H-benzimidazole and their antibacterial activity against Escherichia coli and Staphylococcus aureus have been studied. These complexes showed high antibacterial activity compared to their precursors (Patil et al., 2010).

- Cytotoxicity Investigation : These NHC-silver complexes were also tested for cytotoxicity on the Caki-1 cell lines, revealing significant IC 50 values, indicating potential in cancer research (Patil et al., 2010).

Antifungal and Antileukemic Properties

- Antifungal Activities : Research involving 2-mercapto-5-methoxy-1H-benzimidazole has shown effectiveness in inhibiting fungal growth, including Fusarium oxysporum and Rhizoctonia solani, suggesting potential antifungal applications (Jebur & Ismail, 2019).

- Enhanced Antileukemic Properties : Conjugation of benzimidazole structures with benzylvanillin has been explored, showing improved anticancer activity, particularly against leukemia cell lines. Such conjugation might lead to novel anti-leukemic agents (Al-Mudaris et al., 2013).

Tyrosinase Inhibitors and Enzyme Interaction

- Tyrosinase Inhibitory Activity : Benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated as inhibitors of mushroom tyrosinase, a key enzyme in melanin biosynthesis. This finding is significant for potential applications in cosmetics, medicine, and the food industry (Mahdavi et al., 2018).

- Inhibition of NF-κB Activity : A series of benzimidazole derivatives were studied for their inhibitory activity against LPS-induced NF-κB inhibition in cells, suggesting therapeutic potential in inflammatory and autoimmune diseases (Boggu et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The structurally similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The structurally similar compound mentioned above is known to influence in vivo neurogenesis, oxidative, and inflammatory pathways .

Result of Action

The structurally similar compound mentioned above showed beneficial effects in preclinical ad-like models .

Future Directions

properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBJTKIOFNONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354119 | |

| Record name | 2-(4-methoxybenzyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53039-62-6 | |

| Record name | 2-(4-methoxybenzyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)

![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)